Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison Between 2-Bromo and 2-Chloro Analogs
The 2-bromo derivative (CAS 920537-61-7) exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 5.9 [1], compared to a logP of approximately 5.16 for the 2-chloro analog (CAS 920537-62-8) [2]. This represents an increase of roughly 0.7 log units, which corresponds to an approximately 5-fold higher lipophilicity for the bromo compound under equilibrium conditions, based on the logarithmic relationship between logP and partition ratio.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.9 (PubChem computed) |
| Comparator Or Baseline | 2-Chloro analog (CAS 920537-62-8): logP = 5.164 (ZINC computed) |
| Quantified Difference | ~0.7 log units higher (approximately 5-fold greater lipophilicity) |
| Conditions | Computed values from PubChem XLogP3 3.0 and ZINC15 databases. |
Why This Matters
Higher bromine-mediated lipophilicity may improve passive membrane permeability, a critical parameter for intracellular target engagement in FABP4/5 inhibition applications [3].
- [1] PubChem. 2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide. Compound Summary, CID 71423959. National Center for Biotechnology Information. View Source
- [2] ZINC Database. ZINC000001401973 (2-chloro analog). Molecular weight 364.3; logP 5.164. View Source
- [3] Hoffmann-La Roche Inc. Non-annulated thiophenylamides. US Patent 9,353,102 B2. Granted 2016-05-31. View Source
